
2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carbaldehyde is a chemical compound with the molecular formula C16H24O3Sn. It is a member of the organotin family, which are compounds containing tin atoms bonded to carbon. This compound is notable for its unique structure, which includes a benzodioxastannole ring system and an aldehyde functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carbaldehyde typically involves the reaction of dibutyltin oxide with a suitable benzodioxastannole precursor under controlled conditions. The reaction is often carried out in an organic solvent such as toluene or dichloromethane, and may require the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carbaldehyde can undergo a variety of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The tin atom can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products
Oxidation: 2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carboxylic acid.
Reduction: 2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-methanol.
Substitution: Various substituted benzodioxastannole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological macromolecules.
Industry: It is used in the production of polymers and other materials where organotin compounds are required for their catalytic properties.
Mecanismo De Acción
The mechanism by which 2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The tin atom can form coordination complexes with proteins and enzymes, potentially inhibiting their activity. The aldehyde group can also form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-2H-1,3-benzodioxol-5-ol: Similar structure but lacks the tin atom and aldehyde group.
2,2-Dibutyl-1,3,2-dioxastannolane: Contains a similar organotin structure but with different substituents and functional groups.
Uniqueness
2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carbaldehyde is unique due to its combination of a benzodioxastannole ring system and an aldehyde functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in both synthetic and biological research.
Propiedades
Número CAS |
193903-02-5 |
|---|---|
Fórmula molecular |
C15H22O3Sn |
Peso molecular |
369.04 g/mol |
Nombre IUPAC |
2,2-dibutyl-1,3,2-benzodioxastannole-5-carbaldehyde |
InChI |
InChI=1S/C7H6O3.2C4H9.Sn/c8-4-5-1-2-6(9)7(10)3-5;2*1-3-4-2;/h1-4,9-10H;2*1,3-4H2,2H3;/q;;;+2/p-2 |
Clave InChI |
UQWGLHUCHRVSBD-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn]1(OC2=C(O1)C=C(C=C2)C=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B12566671.png)



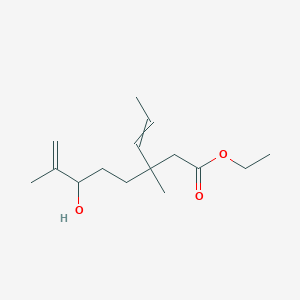
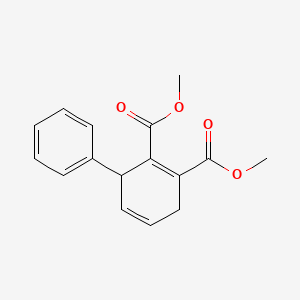
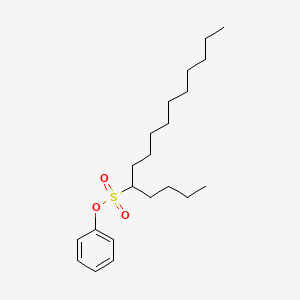
![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)

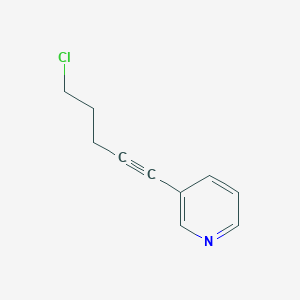
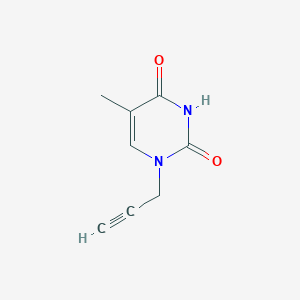
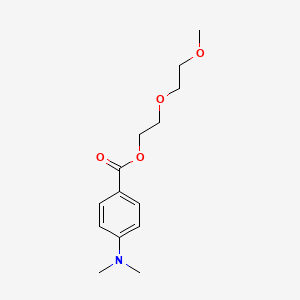
![Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane](/img/structure/B12566732.png)
![2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran)](/img/structure/B12566740.png)
